molecular formula C21H23FN2O4S B2830016 4-(4-fluorophenethyl)-1-(3-methoxyphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide CAS No. 1049536-49-3

4-(4-fluorophenethyl)-1-(3-methoxyphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide

Cat. No.: B2830016
CAS No.: 1049536-49-3
M. Wt: 418.48
InChI Key: KDHBQEMCXSJORT-UHFFFAOYSA-N
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Description

4-(4-fluorophenethyl)-1-(3-methoxyphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide is a complex organic compound that belongs to the class of thienopyrazines This compound is characterized by the presence of a fluorophenethyl group, a methoxyphenyl group, and a hexahydrothieno[3,4-b]pyrazin-2(1H)-one core with a 6,6-dioxide functionality

Preparation Methods

The synthesis of 4-(4-fluorophenethyl)-1-(3-methoxyphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the Thienopyrazine Core: The initial step involves the construction of the thienopyrazine core through a cyclization reaction. This can be achieved by reacting a suitable diene with a thiocarbonyl compound under acidic conditions.

    Introduction of the Fluorophenethyl Group: The fluorophenethyl group is introduced through a nucleophilic substitution reaction. This involves the reaction of the thienopyrazine core with a fluorophenethyl halide in the presence of a base.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a similar nucleophilic substitution reaction, using a methoxyphenyl halide.

    Oxidation to Form the 6,6-Dioxide: The final step involves the oxidation of the thienopyrazine core to introduce the 6,6-dioxide functionality. This can be achieved using an oxidizing agent such as hydrogen peroxide or a peracid.

Industrial production methods for this compound would involve scaling up these reactions, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

4-(4-fluorophenethyl)-1-(3-methoxyphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo further oxidation reactions, particularly at the thienopyrazine core, leading to the formation of higher oxidation state derivatives.

    Reduction: Reduction reactions can target the 6,6-dioxide functionality, converting it back to the corresponding thienopyrazine.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the thienopyrazine core.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides, amines).

Scientific Research Applications

4-(4-fluorophenethyl)-1-(3-methoxyphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.

    Medicine: The compound is being investigated for its potential therapeutic properties, including its ability to modulate biological pathways involved in disease.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(4-fluorophenethyl)-1-(3-methoxyphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

4-(4-fluorophenethyl)-1-(3-methoxyphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide can be compared with other similar compounds, such as:

    Thienopyrazines: Compounds with a similar thienopyrazine core but different substituents. These compounds share some chemical properties but differ in their biological activity and applications.

    Fluorophenethyl Derivatives: Compounds with a fluorophenethyl group but different core structures. These compounds may have similar biological activity but different chemical reactivity.

    Methoxyphenyl Derivatives: Compounds with a methoxyphenyl group but different core structures. These compounds may have similar chemical properties but different biological activity.

The uniqueness of this compound lies in its combination of structural features, which confer specific chemical and biological properties.

Properties

IUPAC Name

1-[2-(4-fluorophenyl)ethyl]-4-(3-methoxyphenyl)-6,6-dioxo-4a,5,7,7a-tetrahydro-2H-thieno[3,4-b]pyrazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN2O4S/c1-28-18-4-2-3-17(11-18)24-20-14-29(26,27)13-19(20)23(12-21(24)25)10-9-15-5-7-16(22)8-6-15/h2-8,11,19-20H,9-10,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDHBQEMCXSJORT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C3CS(=O)(=O)CC3N(CC2=O)CCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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